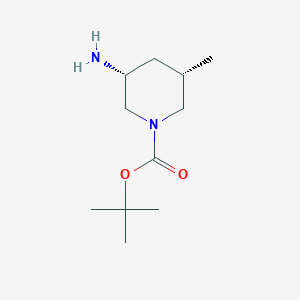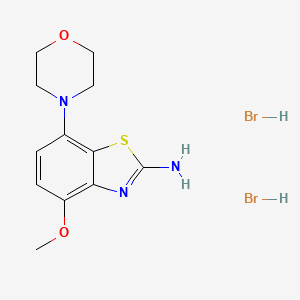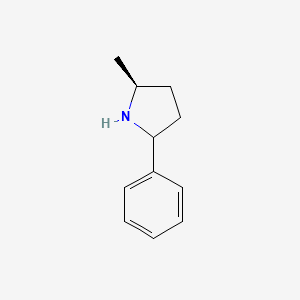
(2S)-2-Methyl-5-phenylpyrrolidine
Overview
Description
“(2S)-2-Methyl-5-phenylpyrrolidine” is a chemical compound offered by several scientific research companies . Its molecular formula is C11H15N and it has a molecular weight of 161.248.
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound”, such as its melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of derivatives such as (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine through double reduction of cyclic sulfonamide precursors demonstrates an efficient method to construct molecules with complex structures. This process involves stereoselective intramolecular Heck reactions, highlighting its utility in synthetic organic chemistry (Evans, 2007).
- A cis-2-aminomethyl-5-phenylpyrrolidine, easily obtainable from methyl Boc-L-pyroglutamate, served as a highly efficient chiral ligand for Cu(II)-catalyzed Henry reactions, showing excellent yields and superb levels of enantiocontrol. This underscores its significance in asymmetric synthesis and catalysis (Scharnagel et al., 2014).
Pharmacological Applications
- The molecule 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide demonstrated potential as an anti-HIV-1 non-nucleoside reverse transcriptase inhibitor. This reveals the potential of related structures in antiviral drug development (Tamazyan et al., 2007).
- N-phenylpyrrolidine derivatives, through selective and catalytic arylation, facilitated sp3 C-H bond functionalization in the absence of a directing group. This method opens new avenues for the synthesis of complex organic molecules with potential biological activity (Sezen & Sames, 2005).
Material Science and Medicinal Chemistry
- The development of substituted 1-methyl-4-phenylpyrrolidin-2-ones for bromodomain inhibitors illustrates the molecule's applicability in designing inhibitors targeting protein-protein interactions, crucial for cancer therapy and other diseases (Hilton-Proctor et al., 2020).
- The study on structure–activity relationships of carbapenems with a 5-phenylpyrrolidin-3-ylthio side-chain revealed key insights into enhancing antibacterial activity against MRSA and Pseudomonas aeruginosa, showcasing the therapeutic potential of pyrrolidine derivatives in antibiotic development (Sato et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-methyl-5-phenylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUSZADPSPPGFA-FTNKSUMCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC(N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





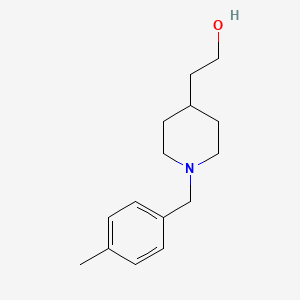
![3,7-Bis(methylthio)dibenzo[b,d]thiophene](/img/structure/B3111729.png)
![6H-Benzo[c]chromen-1-ol](/img/structure/B3111740.png)



![2-(6-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3111769.png)
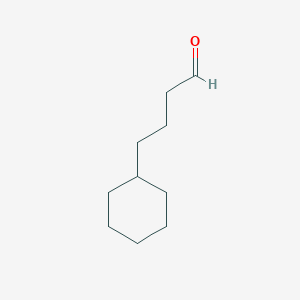
![2-[(2-Fluorobenzoyl)amino]benzoic acid](/img/structure/B3111789.png)
![[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride](/img/structure/B3111790.png)
